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Foreword
In the landscape of modern drug discovery and materials science, the unambiguous

characterization of molecular structure is the bedrock upon which all subsequent research is

built. 4-Morpholinobenzylamine, a compound featuring a versatile benzylamine core coupled

with a morpholine moiety, represents a scaffold of significant interest in medicinal chemistry. Its

structural attributes—a primary amine, a secondary aromatic amine within the morpholine ring,

an ether linkage, and a disubstituted aromatic system—present a unique spectroscopic

fingerprint. This guide provides an in-depth analysis of this molecule using the cornerstone

techniques of analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It

moves beyond a simple recitation of data, offering a narrative grounded in the principles of

each technique and explaining the causal links between molecular structure and spectral

output. Every protocol is presented as a self-validating system, ensuring that the interpretation

of one spectrum is corroborated by the others, embodying the principles of scientific integrity

and trustworthiness.
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4-Morpholinobenzylamine (C₁₁H₁₆N₂O) possesses a molecular weight of 192.26 g/mol .[1] Its

structure comprises a benzylamine unit where the phenyl ring is substituted at the para-position

with a morpholine ring. This substitution pattern dictates the symmetry and electronic

environment of the molecule, which are key to interpreting its spectroscopic data.

Caption: Molecular structure of 4-Morpholinobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By probing the magnetic properties of atomic nuclei,

primarily ¹H and ¹³C, we can map out connectivity and infer the electronic environment of each

atom.[2]

Experimental Protocol: NMR Sample Preparation
A robust and reproducible NMR spectrum begins with meticulous sample preparation.

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated

chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar compounds.

For more polar analytes, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD)

may be used. The choice of solvent can influence chemical shifts, particularly for

exchangeable protons like those in the amine group.

Sample Preparation: Dissolve 5-10 mg of 4-Morpholinobenzylamine in approximately 0.6-

0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shift

scale.

Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or

higher).[3] Higher field strengths provide better signal dispersion and simplify the

interpretation of complex coupling patterns.[4]

¹H NMR Spectral Analysis
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The ¹H NMR spectrum provides information on the number of distinct proton environments,

their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Aromatic Region (δ 6.8-7.3 ppm): The para-substituted benzene ring gives rise to a

characteristic AA'BB' system. The two protons ortho to the morpholine group (H-2, H-6) will

be chemically equivalent, as will the two protons ortho to the benzylamine group (H-3, H-5).

This results in two signals, appearing as doublets, due to coupling with their respective ortho

neighbors. The protons adjacent to the electron-donating morpholino group are expected to

be upfield (lower ppm) compared to those adjacent to the aminomethyl group.

Benzylic Protons (δ ~3.8 ppm): The two protons of the methylene group (-CH₂-NH₂) are

chemically equivalent and will appear as a singlet. Their proximity to the aromatic ring and

the nitrogen atom places them in this region.

Morpholine Protons (δ 3.0-3.9 ppm): The morpholine ring contains two distinct sets of

protons. The four protons on the carbons adjacent to the oxygen (O-CH₂) will be downfield

due to the deshielding effect of the oxygen atom. The four protons on the carbons adjacent

to the nitrogen (N-CH₂) will be slightly more upfield. Both sets of protons are expected to

appear as triplets due to coupling with the protons on the adjacent carbon.

Amine Protons (δ ~1.5-2.0 ppm, variable): The two protons of the primary amine (-NH₂) will

appear as a broad singlet. The chemical shift of these protons is highly variable and depends

on concentration, solvent, and temperature due to hydrogen bonding and chemical

exchange.

Table 1: Predicted ¹H NMR Spectral Data for 4-Morpholinobenzylamine
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic (H-3, H-5) ~7.2 - 7.3 Doublet (d) 2H

Aromatic (H-2, H-6) ~6.8 - 6.9 Doublet (d) 2H

Benzylic (-CH₂NH₂) ~3.8 Singlet (s) 2H

Morpholine (-O-CH₂-) ~3.8 - 3.9 Triplet (t) 4H

Morpholine (-N-CH₂-) ~3.1 - 3.2 Triplet (t) 4H

Amine (-NH₂) ~1.5 - 2.0 (broad) Singlet (s) 2H

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments

in the molecule.

Aromatic Carbons (δ 115-155 ppm): Due to the symmetry of the para-substituted ring, only

four signals are expected for the six aromatic carbons.

C-1 (ipso-C, attached to -CH₂NH₂): Expected around δ 128-130 ppm.

C-4 (ipso-C, attached to morpholine): Expected to be significantly downfield due to the

electron-donating nitrogen, around δ 150-152 ppm.

C-2, C-6: Expected around δ 115-117 ppm, shielded by the para-morpholino group.

C-3, C-5: Expected around δ 129-130 ppm.

Morpholine Carbons (δ 45-70 ppm): The two distinct carbon environments will be clearly

resolved.

-O-CH₂-: The carbons adjacent to the highly electronegative oxygen will be significantly

downfield, typically in the δ 66-68 ppm range.[5]

-N-CH₂-: The carbons adjacent to the nitrogen will appear more upfield, around δ 49-51

ppm.[6]
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Benzylic Carbon (δ ~45 ppm): The benzylic carbon (-CH₂NH₂) is expected to appear in the δ

45-46 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Morpholinobenzylamine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aromatic (C-4) 150 - 152

Aromatic (C-1) 128 - 130

Aromatic (C-3, C-5) 129 - 130

Aromatic (C-2, C-6) 115 - 117

Morpholine (-O-CH₂-) 66 - 68

Morpholine (-N-CH₂-) 49 - 51

Benzylic (-CH₂NH₂) 45 - 46

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of molecular bonds.[7] Specific functional

groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for

functional group identification.[8]

Experimental Protocol: Attenuated Total Reflectance
(ATR)
Modern IR analysis is most commonly performed using an ATR accessory, which requires

minimal sample preparation.

Sample Application: Place a small amount of the solid or liquid 4-Morpholinobenzylamine
sample directly onto the ATR crystal (e.g., diamond or germanium).

Pressure Application: Apply pressure using the anvil to ensure good contact between the

sample and the crystal.
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Spectrum Acquisition: Collect the spectrum. A background spectrum of the clean, empty ATR

crystal should be collected first and automatically subtracted from the sample spectrum.

Spectral Interpretation
The IR spectrum of 4-Morpholinobenzylamine will be dominated by absorptions from its

amine, aromatic, and morpholine functionalities.

N-H Stretching: The primary amine (-NH₂) will show two distinct, medium-intensity bands in

the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching

modes.[9]

C-H Stretching:

Aromatic C-H: Sharp, medium-intensity bands will appear just above 3000 cm⁻¹ (typically

3030-3100 cm⁻¹).

Aliphatic C-H: Strong, sharp bands will appear just below 3000 cm⁻¹ (typically 2850-2960

cm⁻¹), corresponding to the methylene groups of the benzyl and morpholine moieties.[10]

C=C Aromatic Stretching: Several bands of varying intensity are expected in the 1450-1600

cm⁻¹ region, characteristic of the benzene ring.

N-H Bending: A medium to strong scissoring vibration for the primary amine is expected

around 1590-1650 cm⁻¹.

C-O-C Stretching: The ether linkage in the morpholine ring will produce a very strong,

characteristic band corresponding to the C-O-C asymmetric stretch, typically found around

1115-1120 cm⁻¹.[11]

C-N Stretching: Both the aromatic C-N bond and the aliphatic C-N bonds will show stretching

vibrations in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.

Out-of-Plane (OOP) Bending: A strong band in the 810-840 cm⁻¹ region is characteristic of

1,4-(para) disubstitution on a benzene ring.

Table 3: Predicted IR Absorption Bands for 4-Morpholinobenzylamine
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Vibrational Mode Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity

Asymmetric &

Symmetric Stretch
Primary Amine (N-H)

3300 - 3400 (two

bands)
Medium

Stretch Aromatic C-H 3030 - 3100 Medium

Stretch Aliphatic C-H 2850 - 2960 Strong

Stretch Aromatic C=C 1450 - 1600 Medium-Strong

Bend (Scissoring) Primary Amine (N-H) 1590 - 1650 Medium-Strong

Asymmetric Stretch Ether (C-O-C) 1115 - 1120 Strong

Stretch Aromatic C-N 1250 - 1350 Medium

Out-of-Plane Bend p-Disubstituted Ring 810 - 840 Strong

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation

patterns, crucial information about the molecule's substructures.[12]

Experimental Protocol: Electron Ionization (EI)
Electron Ionization is a common technique that imparts high energy to the molecule, leading to

extensive and informative fragmentation.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70

eV). This ejects an electron from the molecule, creating a positively charged molecular ion

(M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.[13]
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Analysis: The positively charged ions are accelerated and separated by the mass analyzer

based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion at its specific m/z value.

Spectral Interpretation
Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the

molecular weight of the molecule, which is 192. According to the Nitrogen Rule, a molecule

with an even number of nitrogen atoms will have an even nominal molecular weight, which is

consistent for C₁₁H₁₆N₂O.

Major Fragmentation Pathways: The fragmentation of 4-Morpholinobenzylamine is

predicted to be dominated by cleavage at the benzylic position, which is the weakest bond

and leads to the formation of a stabilized benzyl-type cation.[14]

Benzylic α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond

between the aromatic ring and the benzylic carbon. This leads to the formation of a highly

stable tropylium-like ion or a substituted benzyl cation. However, the most prominent

cleavage for benzylamines is often the loss of a hydrogen radical to form an iminium ion,

or cleavage of the benzyl-N bond. For this structure, the most likely primary fragmentation

is the cleavage of the bond between the benzylic carbon and the amine group, or the bond

between the benzylic carbon and the aromatic ring. The most significant fragmentation is

the benzylic cleavage resulting in the loss of the •NH₂ radical.

Formation of the Morpholinobenzyl Cation (m/z 176): Cleavage of the C-N bond of the

primary amine is less likely than benzylic cleavage.

Formation of the Morpholinium Ion (m/z 100): Another significant fragmentation pathway

involves the cleavage of the bond between the aromatic ring and the morpholine nitrogen,

leading to a fragment corresponding to the morpholinophenyl cation. A more likely

fragmentation is the formation of the ion at m/z 100, which corresponds to

[CH₂=N(CH₂CH₂)₂O]⁺, resulting from cleavage alpha to the morpholine nitrogen.[15]

Benzylic Cleavage (m/z 91): Loss of the morpholino-aminomethyl group could lead to a

phenyl cation at m/z 77, but a more common fragmentation is the formation of the

tropylium ion (m/z 91) through rearrangement.
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Dominant Fragment (m/z 175): The most probable and intense peak after the molecular

ion will be due to the loss of an amino radical (•NH₂), leading to a highly stabilized benzyl

cation at m/z 176. Loss of a hydrogen atom from this gives the most stable ion at m/z 175.

[C₁₁H₁₆N₂O]⁺•
m/z = 192

(Molecular Ion)

[C₁₁H₁₅NO]⁺
m/z = 175

(Base Peak)

- •NH₂ - H•

[C₇H₇]⁺
m/z = 91

(Tropylium Ion)

- •CH₂-Morpholine

[C₆H₁₂NO]⁺
m/z = 114

- C₅H₃

[C₄H₈NO]⁺
m/z = 86

- C₂H₄

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 4-Morpholinobenzylamine in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Morpholinobenzylamine
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m/z
Proposed Ion Structure /
Fragment Lost

Significance

192 [C₁₁H₁₆N₂O]⁺• Molecular Ion (M⁺•)

175 [M - NH₃]⁺• or [M - •NH₂ - H•]⁺
Base Peak, stabilized benzyl

cation

114 [C₆H₁₂NO]⁺
Fragment from

morpholinobenzyl cation

100 [CH₂=N(CH₂CH₂)₂O]⁺
Cleavage alpha to morpholine

nitrogen

91 [C₇H₇]⁺ Tropylium ion

86 [C₄H₈NO]⁺ Morpholine ring fragment

Conclusion
The synergistic application of NMR, IR, and MS provides a robust and unequivocal structural

confirmation of 4-Morpholinobenzylamine. ¹H and ¹³C NMR spectroscopy meticulously map

the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. IR

spectroscopy provides immediate confirmation of the key functional groups—the primary

amine, the aromatic ring, and the morpholine ether linkage. Finally, mass spectrometry

confirms the molecular weight and reveals a predictable fragmentation pattern dominated by

the formation of a stable benzylic cation, further validating the proposed structure. This

integrated analytical approach ensures the identity and purity of the compound, a critical

requirement for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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